1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-
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Overview
Description
1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)- involves several steps. One common method includes the reaction of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole core . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)- undergoes various chemical reactions:
Major products from these reactions include various substituted benzimidazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)- involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The compound’s structure allows it to interact with nucleic acids and proteins, disrupting cellular processes and exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 1-methylbenzimidazole and 2-phenylbenzimidazole . Compared to these, 1H-Benzimidazole, 1-ethenyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)- is unique due to the presence of the hexahydro-4-methyl-1H-1,4-diazepin-1-yl group, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
130263-14-8 |
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Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
1-ethenyl-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole |
InChI |
InChI=1S/C15H20N4/c1-3-19-14-8-5-4-7-13(14)16-15(19)18-10-6-9-17(2)11-12-18/h3-5,7-8H,1,6,9-12H2,2H3 |
InChI Key |
IRIBVHFIMUKJLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3N2C=C |
Origin of Product |
United States |
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